Product packaging for Acrylonitrile-2-13C(Cat. No.:CAS No. 89511-33-1)

Acrylonitrile-2-13C

Cat. No.: B1627846
CAS No.: 89511-33-1
M. Wt: 54.06 g/mol
InChI Key: NLHHRLWOUZZQLW-VQEHIDDOSA-N
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Description

Acrylonitrile-2-13C (CAS 89511-33-1) is a stable isotopomer of acrylonitrile (C₃H₃N), where the carbon-13 isotope is incorporated at the second position of the molecule (prop-2-enenitrile) . This compound retains the core chemical structure of acrylonitrile—a colorless, volatile liquid with a pungent odor—but its isotopic labeling enables specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and reaction mechanism studies .

Acrylonitrile itself (CAS 107-13-1) is a critical industrial precursor for acrylic fibers, plastics, and nitrile rubbers . The ¹³C-labeled variant is primarily used in research settings to track molecular behavior in chemical or biological systems due to its distinct spectral signatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N B1627846 Acrylonitrile-2-13C CAS No. 89511-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(213C)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=[13CH]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584345
Record name (2-~13~C)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89511-33-1
Record name (2-~13~C)Prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89511-33-1
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Preparation Methods

Catalyst Composition and Reaction Mechanism

The ternary catalyst system composed of molybdenum (Mo), bismuth (Bi), and antimony (Sb) in atomic ratios of Mo(5–60%) : Bi(25–70%) : Sb(5–70%) is critical for achieving high selectivity. The catalyst facilitates the following reaction:
$$ \text{CH}2=\text{CH}-^{13}\text{CH}3 + \text{NH}3 + \frac{3}{2}\text{O}2 \rightarrow \text{CH}2=\text{CH}-^{13}\text{CN} + 3\text{H}2\text{O} $$
Key parameters include:

  • Temperature : 400–500°C
  • Pressure : 150–300 kPa
  • Feed ratios : Propylene : NH₃ : O₂ = 1 : 1 : 5 (mol/mol)

Under optimized conditions, propylene conversion exceeds 59%, with acrylonitrile selectivity reaching 80–85%. Isotopic purity depends on the enrichment level of the starting propylene-2-¹³C, typically ≥99 atom %.

Challenges in Isotopic Retention

Side reactions, such as combustion to COₓ or formation of acetonitrile, may reduce yield and isotopic fidelity. The use of Sb-rich catalysts (Sb > 45%) minimizes over-oxidation, preserving the ¹³C label. Post-reaction gas chromatography (GC) and mass spectrometry (MS) are employed to verify isotopic integrity, with typical ¹³C enrichment confirmed at ≥99%.

Glycerol-Based Synthesis Using Renewable Feedstocks

A sustainable route to acrylonitrile-2-¹³C involves the ammoxidation of glycerol-¹³C, a biomass-derived precursor. This method aligns with green chemistry principles and avoids fossil-based propylene.

Two-Step Reaction Pathway

  • Dehydration of glycerol-¹³C :
    $$ \text{HOCH}2-^{13}\text{CHOH-CH}2\text{OH} \rightarrow \text{CH}2=\text{CH}-^{13}\text{CHO} + 2\text{H}2\text{O} $$
    Catalyzed by acidic oxides (e.g., TiO₂/WO₃) at 250–350°C, this step achieves acrolein-¹³C yields of 60–70%.

  • Ammoxidation of acrolein-¹³C :
    $$ \text{CH}2=\text{CH}-^{13}\text{CHO} + \text{NH}3 + \text{O}2 \rightarrow \text{CH}2=\text{CH}-^{13}\text{CN} + 2\text{H}_2\text{O} $$
    Bismuth molybdate catalysts (BiMo₃O₁₂) at 400–450°C yield acrylonitrile-2-¹³C with 50–55% selectivity.

Advantages and Limitations

  • Advantages : Utilizes renewable feedstocks; reduces reliance on propylene.
  • Limitations : Lower overall yield (30–35%) compared to propylene-based routes; requires high-purity glycerol-¹³C.

Solid-State ¹³C NMR Verification of Labeling

Post-synthesis analysis using solid-state ¹³C NMR confirms the position and purity of the isotopic label. For acrylonitrile-2-¹³C, the ¹³C NMR spectrum exhibits a distinct peak at δ ≈ 120 ppm, corresponding to the nitrile-bound carbon. Magic-angle spinning (MAS) at 20 kHz enhances resolution, enabling detection of minor impurities (<1%).

Comparative Analysis of Synthesis Methods

Parameter Propylene Ammoxidation Glycerol Ammoxidation
Starting Material Propylene-2-¹³C Glycerol-¹³C
Catalyst Mo-Bi-Sb oxides BiMo₃O₁₂
Temperature (°C) 400–500 250–450
Yield (%) 80–85 30–35
Isotopic Purity (%) ≥99 ≥98

Purification and Stabilization

Crude acrylonitrile-2-¹³C is purified via fractional distillation under reduced pressure (20–30 kPa), achieving >99.5% chemical purity. To prevent polymerization, hydroquinone (0.1–0.5 wt%) is added as a stabilizer. Storage at –20°C in amber glass containers minimizes photodegradation.

Industrial and Research Applications

  • NMR Spectroscopy : Enables tracking of polymerization kinetics in polyacrylonitrile (PAN) systems.
  • Mechanistic Studies : Reveals cyclization pathways during PAN carbonization.
  • Pharmaceuticals : Serves as a labeled precursor for nitrile-containing drugs.

Chemical Reactions Analysis

Types of Reactions: Acrylonitrile-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, redox catalysts, or bases.

    Hydration: Typically involves acidic or basic conditions.

Major Products:

    Polymerization: Polyacrylonitrile.

    Hydration: Amides or acids.

Scientific Research Applications

Metabolic Studies and Toxicology

Acrylonitrile Metabolism
Acrylonitrile is known for its carcinogenic properties in animal models, primarily through metabolic pathways involving glutathione conjugation and epoxidation. The use of acrylonitrile-2-13C allows for detailed tracking of its metabolic fate in biological systems. Studies have shown that after administration to rodents, metabolites such as thiocyanate and various N-acetylated cysteine derivatives can be identified using Carbon-13 NMR spectroscopy. This enables researchers to quantify the extent of metabolism and identify potential toxic metabolites that may contribute to its carcinogenic effects .

Case Study: Urinary Metabolites
In a study involving male Fisher 344 rats and B6C3F1 mice, urine samples collected post-administration of [1,2,3-13C] acrylonitrile revealed significant differences in metabolite profiles between species. The identification of major metabolites like thiodiglycolic acid and N-acetyl-S-(2-cyanoethyl)cysteine highlights the importance of using isotopically labeled compounds for understanding species-specific metabolic pathways .

Synthesis of Specialty Chemicals

Chemical Synthesis Applications
this compound serves as a precursor in the synthesis of various specialty chemicals. Its reactivity allows it to participate in numerous chemical reactions, including cyanoethylation with alcohols and amines to produce valuable intermediates for pharmaceuticals and agrochemicals. The incorporation of the 13C label facilitates the tracing of reaction pathways and the identification of reaction products through NMR spectroscopy .

Table 1: Key Reactions Involving this compound

Reaction TypeProductsApplication Area
CyanoethylationAlkyl cyanoethyl derivativesPharmaceuticals, Agrochemicals
Diels-Alder ReactionsCycloadductsMaterial Science
PolymerizationPolyacrylonitrile (PAN)Synthetic Fibers

Biological Evaluations

Antimicrobial Properties
Recent studies have explored the biological activity of acrylonitrile-derived adducts, which have shown promising antimicrobial properties against various bacterial strains. The synthesis of these adducts often utilizes acrylonitrile as a key reactant, with evaluations indicating effective inhibition rates against both Gram-positive and Gram-negative bacteria . The use of this compound in these studies allows for precise tracking of compound interactions within biological systems.

Case Study: Antibacterial Activity Evaluation
One study reported the synthesis of several acrylonitrile adducts that demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.4 µl/ml against E. coli. This emphasizes the potential application of acrylonitrile derivatives in developing new antimicrobial agents .

Material Science Applications

Polymer Production
Acrylonitrile is primarily used as a monomer for producing polyacrylonitrile (PAN), which is utilized in various applications ranging from textiles to carbon fiber production. The incorporation of isotopic labels like 13C can enhance the understanding of polymerization kinetics and mechanisms through advanced spectroscopic techniques .

Mechanism of Action

Acrylonitrile-2-13C exerts its effects primarily through its ability to act as a tracer in chemical reactions. The carbon-13 isotope allows for the detailed study of reaction mechanisms and pathways using nuclear magnetic resonance spectroscopy. The compound reacts via addition with nucleophilic centers, such as the SH groups of proteins or the tripeptide glutathione .

Comparison with Similar Compounds

Isotopomers of Acrylonitrile

Acrylonitrile has multiple isotopomers, differing in the position of isotopic labeling (¹³C or deuterium). Below is a comparative analysis:

Compound Name CAS Number Isotopic Label Position Isotopic Purity Key Applications Notable Properties
Acrylonitrile-2-13C 89511-33-1 C₂ position 100% NMR spectroscopy, metabolic studies Enhanced NMR signal at C₂; industrial use
Acrylonitrile-1-13C Not specified C₁ position ≥99 atom % 13C Reaction mechanism studies Altered reaction kinetics at nitrile group
Acrylonitrile-13C₃ Not specified All three carbons ≥99 atom % 13C Comprehensive isotopic tracing Full molecular tracking in complex systems
Acrylonitrile-d₃ Not specified Three deuterium atoms ≥99% (CP) Kinetic isotope effect studies Slower reaction rates due to deuterium mass
Acrylonitrile (unlabeled) 107-13-1 N/A N/A Industrial polymer production High volatility; toxic and carcinogenic

Research Findings

  • Synthetic Utility : ¹³C-labeled acetonitrile (a related nitrile) is used to synthesize ¹³C-retinals, demonstrating the role of isotopic labeling in elucidating biochemical pathways .
  • Polymer Studies : Unlabeled acrylonitrile is a key component in high-performance polyacrylonitrile composites , while its isotopomers aid in analyzing polymer microstructure via NMR .

Biological Activity

Acrylonitrile-2-13C is a stable isotopic variant of acrylonitrile, which is primarily utilized in metabolic studies and as a tracer in biochemical research. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and implications for medical and environmental research.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions, including the aza-Michael addition reaction. This method involves the reaction of acrylonitrile with amines to form n-alkyliminobis-propionitrile and n-alkyliminopropionitrile. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of acrylonitrile adducts derived from this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

Bacterial Strain MIC (µl/ml)
Escherichia coli (MTCC 443)1, 3, 0.4, 1, 3
Bacillus subtilis (MTCC 1305)6, 6, 0.9, 0.5, 5

The antibacterial activity exhibited a dose-dependent response, with time-kill kinetics indicating that these adducts possess bacteriostatic action .

Haemolytic and Thrombolytic Activity

In addition to antimicrobial properties, acrylonitrile adducts have been evaluated for their haemolytic activity using normal mouse erythrocytes. The results indicated significant haemolytic activity, suggesting that these compounds could potentially be used in drug delivery systems where controlled release is critical .

Case Study: Antibacterial Efficacy

A study conducted on five different acrylonitrile adducts demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Case Study: Drug Delivery Compatibility

Further investigations into the compatibility of acrylonitrile adducts for drug delivery revealed promising results. High-throughput in vitro assays indicated that these compounds could be integrated into drug formulations without significant adverse effects on efficacy or safety .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Acrylonitrile-2-¹³C?

  • Methodology : Synthesis typically involves isotopic labeling using ¹³C-enriched precursors (e.g., propene-2-¹³C) in nitrile-forming reactions. Purification is achieved via fractional distillation or preparative chromatography. Characterization employs nuclear magnetic resonance (NMR, specifically ¹³C-NMR) and mass spectrometry (MS) to confirm isotopic enrichment and chemical purity .
  • Key Considerations : Ensure minimal isotopic dilution during synthesis and validate purity using quantitative GC-MS or HPLC with isotopic ratio calibration .

Q. Which analytical techniques are most effective for quantifying Acrylonitrile-2-¹³C in complex matrices (e.g., biological samples)?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for ¹³C-specific fragments is preferred. For trace analysis, isotope dilution mass spectrometry (IDMS) enhances accuracy by correcting for matrix effects. Liquid chromatography (HPLC) coupled with tandem MS is suitable for polar derivatives .
  • Validation : Include internal standards (e.g., deuterated acrylonitrile) to control for recovery variations .

Q. How is Acrylonitrile-2-¹³C utilized in toxicokinetic studies to trace metabolic pathways?

  • Methodology : Administer the isotopically labeled compound in vivo (e.g., rodent models) and track its distribution via LC-MS/MS. Key metabolites (e.g., cyanide adducts or glutathione conjugates) are identified using high-resolution MS. Dose-response studies require careful calibration to distinguish labeled vs. endogenous compounds .
  • Design : Use cross-over studies to minimize inter-individual variability and ensure ethical compliance with exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on Acrylonitrile-2-¹³C’s metabolic stability?

  • Methodology : Conduct a systematic review with risk-of-bias assessment using tools like OHAT’s tiered framework . Re-analyze raw data (if available) to evaluate statistical power, confounding variables (e.g., species-specific cytochrome P450 activity), and exposure duration .
  • Case Example : Conflicting reports on hepatic bioactivation may stem from differences in in vitro vs. in vivo models; validate findings using isotopic tracing in perfused liver systems .

Q. What experimental designs ensure reproducibility in studies involving Acrylonitrile-2-¹³C?

  • Methodology : Adopt standardized protocols for synthesis, storage (e.g., hydroquinone stabilization ), and analytical calibration. Publish detailed metadata, including batch-specific isotopic enrichment levels and instrument parameters (e.g., MS collision energy). Independent replication by a second lab is critical for validation .
  • Documentation : Follow ICMJE guidelines for describing reagents, equipment, and statistical analyses .

Q. How can computational modeling enhance mechanistic studies of Acrylonitrile-2-¹³C’s reactivity?

  • Methodology : Combine density functional theory (DFT) calculations with experimental ¹³C kinetic isotope effects (KIE) to probe reaction mechanisms (e.g., nucleophilic addition vs. radical pathways). Validate models using isotopic labeling in intermediate trapping experiments .
  • Data Integration : Cross-reference computational predictions with NMR-derived kinetic data to refine activation barriers .

Methodological and Ethical Considerations

Q. What safety and regulatory protocols are essential for handling Acrylonitrile-2-¹³C in laboratory settings?

  • Guidelines : Adhere to safety data sheet (SDS) recommendations for personal protective equipment (PPE), ventilation, and waste disposal . For in vivo studies, comply with IACUC protocols for acrylonitrile’s known carcinogenicity .
  • Documentation : Maintain records of exposure monitoring and emergency response plans, as required by OSHA and EPA .

Q. How should researchers address gaps in toxicity data for Acrylonitrile-2-¹³C?

  • Strategy : Propose studies aligned with ATSDR’s data needs, such as chronic low-dose exposure effects or transplacental transfer. Prioritize endpoints with human relevance (e.g., neurotoxicity or respiratory effects) using AOP (Adverse Outcome Pathway) frameworks .
  • Funding : Leverage grants focused on isotopic tracer applications in environmental health .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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